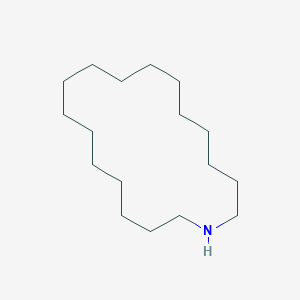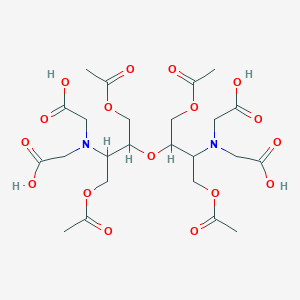
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to bind metal ions, particularly calcium and magnesium. This compound is essential in biochemical research, molecular biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid involves multiple steps. The primary method includes the reaction of ethylene glycol bis(2-aminoethyl ether) with acetic anhydride in the presence of a catalyst. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly calcium and magnesium.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its constituent acids and alcohols
Common Reagents and Conditions
Chelation: Common reagents include calcium chloride and magnesium sulfate. The reaction typically occurs at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are required, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed
Chelation: The major products are stable metal complexes.
Hydrolysis: The major products include acetic acid, ethylene glycol, and aminoethyl ether derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is used as a chelating agent to study metal ion interactions and to prepare metal ion buffers .
Biology
In biological research, it is used to control calcium ion concentrations in cell cultures and to study calcium-dependent processes such as muscle contraction and neurotransmitter release .
Medicine
In medicine, this compound is used in diagnostic assays and as a component in certain pharmaceutical formulations to enhance stability and efficacy .
Industry
Industrially, it is used in water treatment processes to remove metal ions and in the production of high-purity chemicals .
Mecanismo De Acción
The primary mechanism of action of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is its ability to chelate metal ions. It binds to metal ions through its multiple carboxylate and ether groups, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications where metal ion control is necessary .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is unique due to its specific structure that provides enhanced chelation properties, particularly for calcium and magnesium ions. Its acetoxymethyl groups offer additional stability and solubility compared to other chelating agents .
Propiedades
Fórmula molecular |
C24H36N2O17 |
|---|---|
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[1,4-diacetyloxy-3-[1,4-diacetyloxy-3-[bis(carboxymethyl)amino]butan-2-yl]oxybutan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C24H36N2O17/c1-13(27)39-9-17(25(5-21(31)32)6-22(33)34)19(11-41-15(3)29)43-20(12-42-16(4)30)18(10-40-14(2)28)26(7-23(35)36)8-24(37)38/h17-20H,5-12H2,1-4H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clave InChI |
HGKUHLMRFLRLTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(COC(=O)C)OC(COC(=O)C)C(COC(=O)C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


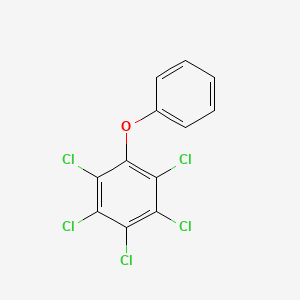
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)

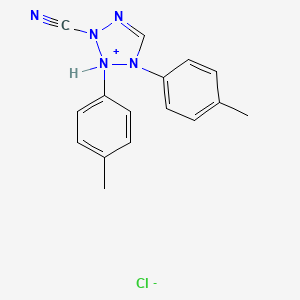
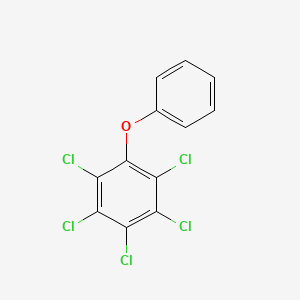

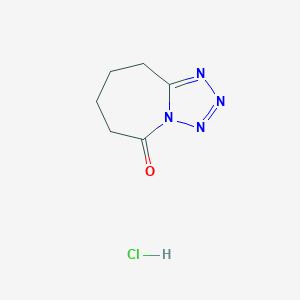
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
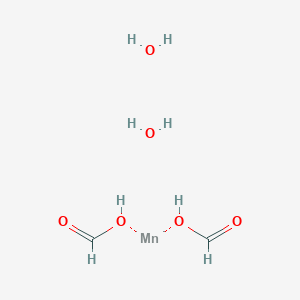
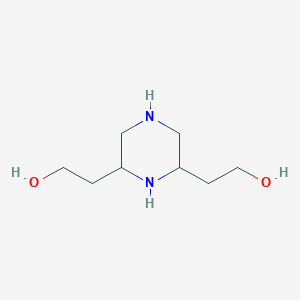
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
